molecular formula C20H18N2O4 B7078775 (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B7078775
M. Wt: 350.4 g/mol
InChI Key: OWHOHZKDDXLLQL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring, a phenyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an acid chloride.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Coupling Reactions: The final step involves coupling the oxazole derivative with an amino acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazole-containing substrates. It may also serve as a model compound for studying the metabolism of similar structures.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole ring.

Mechanism of Action

The mechanism of action of (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid: shares similarities with other oxazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-17(22-19(26-13)15-10-6-3-7-11-15)18(23)21-16(20(24)25)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,21,23)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHOHZKDDXLLQL-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.